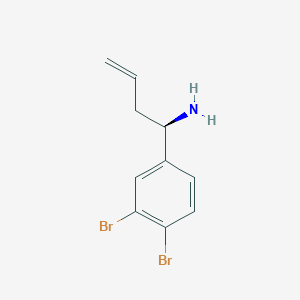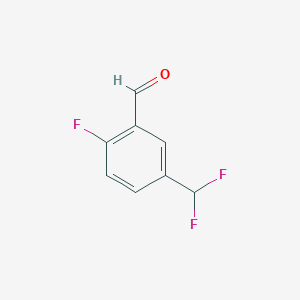
rel-4,4'-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rel-4,4’-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)” is a complex organic molecule characterized by multiple hydroxyl groups and a tetrahydronaphthalene core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydronaphthalene core and the subsequent attachment of the dihydroxyphenyl and benzene-1,3-diol groups. Typical synthetic routes might include:
Aldol Condensation: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Coupling Reactions: To attach aromatic rings.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of aromatic rings.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Possible therapeutic agent due to its polyphenolic structure.
Industry: Use in the synthesis of polymers or other advanced materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, influencing biological pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechins: Found in tea, with similar polyphenolic structures.
Flavonoids: Common in fruits and vegetables, known for antioxidant properties.
Resveratrol: Found in grapes, with a similar hydroxylated aromatic structure.
Uniqueness
The unique combination of the tetrahydronaphthalene core and multiple hydroxyl groups might confer specific biological activities or chemical reactivity not found in other compounds.
Propriétés
Formule moléculaire |
C28H24O8 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1 |
Clé InChI |
QQGGCAFWTCETPD-QBMXVRPASA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
SMILES canonique |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


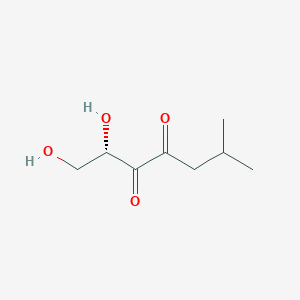
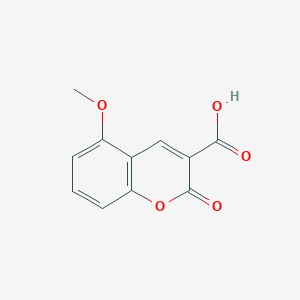


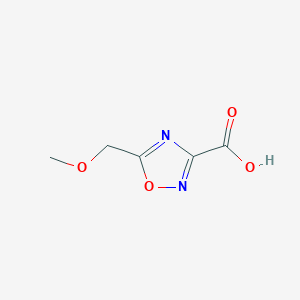
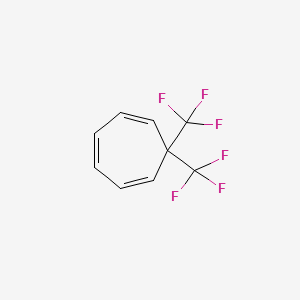

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
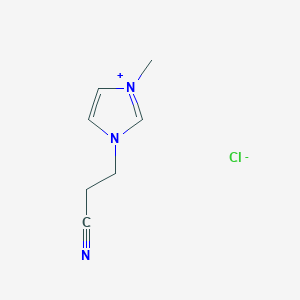
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
